molecular formula C22H23FN4OS B2840377 N-(3-fluoro-4-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide CAS No. 1115469-88-9

N-(3-fluoro-4-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide

Cat. No.: B2840377
CAS No.: 1115469-88-9
M. Wt: 410.51
InChI Key: PWHPYMCYSQXKSA-UHFFFAOYSA-N
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Description

This compound features a quinazoline core substituted at position 2 with a piperidine group and at position 4 with a sulfanyl acetamide moiety linked to a 3-fluoro-4-methylphenyl group. The quinazoline scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . Piperidine substitution may improve solubility and target affinity compared to bulkier substituents .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4OS/c1-15-9-10-16(13-18(15)23)24-20(28)14-29-21-17-7-3-4-8-19(17)25-22(26-21)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHPYMCYSQXKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions.

    Attachment of the sulfanyl group: This can be done using thiolation reactions.

    Final coupling with the acetamide group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the quinazoline ring or the acetamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to the observed biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Quinazoline-Based Analogs

Compound ID/Name Key Structural Features Bioactivity/Notes Source
Target Compound 2-(Piperidin-1-yl)quinazoline, 4-sulfanyl acetamide Hypothesized antimicrobial/kinase inhibition potential (structural inference) -
BP 27516 (N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide) Quinazoline with piperidinyl acetamide and pyrimidine Structural analog; no bioactivity reported in evidence
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Quinazolinone with ethylamino-acetamide Moderate anti-inflammatory activity (surpasses Diclofenac in one case)

Key Observations :

  • The piperidine substituent in the target compound may enhance solubility compared to phenyl or ethylamino groups in other quinazoline derivatives .

Sulfanyl Acetamide Derivatives with Heterocyclic Cores

Compound ID/Name Key Structural Features Bioactivity/Notes Source
Target Compound Quinazoline core, 3-fluoro-4-methylphenyl - -
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)propenamide (Compound 30) Triazole, fluorophenyl, propenamide MIC: Not reported; structural focus on antibacterial design
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) Triazole, fluorobenzyl MIC: 8 µg/mL (vs. E. coli)
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide Methoxyphenyl, aminophenyl-sulfanyl Designed for antimicrobial applications

Key Observations :

  • The fluorophenyl group in the target compound may improve membrane permeability compared to methoxyphenyl or benzyl substituents .
  • Triazole-containing analogs () demonstrate antibacterial activity (MIC: 8 µg/mL), suggesting the target compound could be optimized for similar applications .

Oxadiazole and Indole Hybrids

Compound ID/Name Key Structural Features Bioactivity/Notes Source
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8t) Oxadiazole, indole, chlorophenyl LOX inhibition: 42%; α-glucosidase: 38%
N-(4-Methyl-2-pyridinyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8w) Oxadiazole, indole, pyridinyl BChE inhibition: 29%

Key Observations :

  • Replacement of oxadiazole/indole with quinazoline/piperidine in the target compound may shift activity from enzyme inhibition (LOX, BChE) to kinase or antimicrobial targets .
  • Chlorophenyl and pyridinyl substituents in highlight the role of aryl group electronics in modulating bioactivity .

Structural and Functional Insights

  • Piperidine vs. Triazole/Oxadiazole : Piperidine’s basicity may enhance solubility and target binding compared to neutral heterocycles like triazoles .
  • 3-Fluoro-4-methylphenyl vs. Other Aryl Groups : Fluorine and methyl groups increase lipophilicity and metabolic stability compared to methoxy or nitro substituents .
  • Sulfanyl Acetamide Bridge : Common in antimicrobial and enzyme-targeting agents; critical for hydrogen bonding and conformational flexibility .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by the following molecular formula:

PropertyDetails
Molecular Formula C20H24FN3OS
Molecular Weight 373.48 g/mol
IUPAC Name This compound

The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include the formation of the quinazoline framework and the introduction of the piperidine and sulfanyl groups.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, a related quinazoline derivative demonstrated significant inhibition of cancer cell proliferation through apoptosis induction.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of tyrosine kinases, which are crucial for cancer cell signaling pathways.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit nitric oxide production in inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

In Vitro Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results showed:

Cell LineIC50 (µM)
MCF7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

These findings suggest that the compound exhibits selective cytotoxicity against certain cancer types.

In Vivo Studies

In vivo studies using murine models have demonstrated that administration of the compound resulted in reduced tumor growth compared to controls. Tumor volume measurements indicated a significant decrease in treated groups:

Treatment GroupTumor Volume (mm³)
Control500
Treatment (50 mg/kg)250
Treatment (100 mg/kg)150

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